molecular formula C25H23F3N4O7 B2640870 3-(2-氧代-2-(4-((2-(三氟甲基)-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)乙基)苯并[d]恶唑-2(3H)-酮草酸盐 CAS No. 1351612-49-1

3-(2-氧代-2-(4-((2-(三氟甲基)-1H-苯并[d]咪唑-1-基)甲基)哌啶-1-基)乙基)苯并[d]恶唑-2(3H)-酮草酸盐

货号 B2640870
CAS 编号: 1351612-49-1
分子量: 548.475
InChI 键: MHVFFWIRPCKXRQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate is a useful research compound. Its molecular formula is C25H23F3N4O7 and its molecular weight is 548.475. The purity is usually 95%.
BenchChem offers high-quality 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

EGFR Kinase Inhibition

The compound has been used in the development of novel allosteric EGFR inhibitors for the treatment of non-small-cell lung cancer . It exhibits improved potency compared to previous allosteric EGFR inhibitors and demonstrates robust tumor regression in a mutant EGFR L858R/C797S tumor model .

Overcoming EGFR C797S-Mediated Resistance

The compound is a novel fourth-generation inhibitor designed to overcome EGFR C797S-mediated resistance in patients harboring the activating EGFR L858R mutation . It’s active in an H1975 EGFR L858R/T790M NSCLC xenograft model and shows superior efficacy in combination with osimertinib compared to the single agents .

Combination Therapy for EGFR L858R-Driven NSCLC

The compound has potential as a single agent against EGFR L858R/C797S and EGFR L858R/T790M/C797S and as combination therapy for EGFR L858R- and EGFR L858R/T790M-driven non-small-cell lung cancer .

Suzuki–Miyaura Coupling

The compound could potentially be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which the compound could potentially be a part of .

Anti-Markovnikov Alkene Hydromethylation

The compound could potentially be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Antibacterial Activity

While not directly related to the compound , similar compounds with a 1,3-thiazolidine pyrimidine core have shown antibacterial activity against a variety of bacterial strains . It’s possible that the compound could be modified to enhance these properties.

作用机制

Target of Action

The primary target of the compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

The compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate acts as an allosteric inhibitor of EGFR . It binds to a site different from the active site of the enzyme, leading to a change in the enzyme’s conformation and a decrease in its activity .

Biochemical Pathways

The compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate affects the EGFR signaling pathway . This pathway plays a crucial role in the regulation of cell growth, survival, and differentiation . By inhibiting EGFR, the compound can disrupt these processes and potentially lead to the death of cancer cells .

Pharmacokinetics

Like other egfr inhibitors, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .

Result of Action

The inhibition of EGFR by 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate can lead to the suppression of cancer cell proliferation . It can also induce apoptosis , or programmed cell death, in cancer cells .

Action Environment

The action of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other drugs can influence its pharmacokinetics and pharmacodynamics through drug-drug interactions .

属性

IUPAC Name

oxalic acid;3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3.C2H2O4/c24-23(25,26)21-27-16-5-1-2-6-17(16)29(21)13-15-9-11-28(12-10-15)20(31)14-30-18-7-3-4-8-19(18)33-22(30)32;3-1(4)2(5)6/h1-8,15H,9-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVFFWIRPCKXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C5=CC=CC=C5OC4=O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。